molecular formula C8H6BrN3 B581877 5-Bromoquinazolin-2-amine CAS No. 181871-83-0

5-Bromoquinazolin-2-amine

Cat. No.: B581877
CAS No.: 181871-83-0
M. Wt: 224.061
InChI Key: GFCQMFNVELGDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinazolin-2-amine: is a chemical compound belonging to the quinazoline family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazolin-2-amine typically involves the bromination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as recrystallization and purification through chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoquinazolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry: In chemistry, 5-Bromoquinazolin-2-amine is used as a building block for the synthesis of more complex quinazoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of specific enzymes and receptors. It has shown promise in the development of new drugs targeting various diseases .

Medicine: In medicine, this compound is being explored for its potential therapeutic applications. It has been identified as a promising scaffold for designing new drugs, particularly as antagonists for adenosine receptors, which are therapeutic targets for treating neurodegenerative diseases and cancer .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of 5-Bromoquinazolin-2-amine involves its interaction with specific molecular targets. For instance, as an adenosine receptor antagonist, it binds to the receptor and inhibits its activity, leading to a decrease in intracellular cyclic AMP levels. This inhibition can modulate various cellular pathways, making it a potential therapeutic agent for treating diseases like cancer and neurodegenerative disorders .

Comparison with Similar Compounds

    2-Amino-5-bromoquinazoline: This compound is structurally similar and is used in the preparation of metallo-beta-lactamase inhibitors.

    6-Bromo-4-(furan-2-yl)quinazolin-2-amine: Another quinazoline derivative with potential therapeutic applications as an adenosine receptor antagonist.

Uniqueness: 5-Bromoquinazolin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential as a therapeutic agent make it a compound of significant interest in various fields.

Properties

IUPAC Name

5-bromoquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCQMFNVELGDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697183
Record name 5-Bromoquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181871-83-0
Record name 5-Bromoquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoquinazolin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.